molecular formula C12H15N3O B12987858 Spiro[piperidine-4,3'-[3h]pyrrolo[2,3-b]pyridin]-2'(1'h)-one,1'-methyl-

Spiro[piperidine-4,3'-[3h]pyrrolo[2,3-b]pyridin]-2'(1'h)-one,1'-methyl-

Cat. No.: B12987858
M. Wt: 217.27 g/mol
InChI Key: PTFZMTIQSAEYBM-UHFFFAOYSA-N
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Description

1’-methylspiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’h)-one is a complex heterocyclic compound that features a spiro linkage between a piperidine ring and a pyrrolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-methylspiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’h)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a piperidine derivative, the introduction of the spiro linkage can be achieved through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of catalysts and advanced purification methods, including chromatography, can further enhance the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

1’-methylspiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’h)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1’-methylspiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’h)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1’-methylspiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’h)-one involves its interaction with molecular targets, such as enzymes or receptors. The spiro linkage and heterocyclic rings allow it to fit into specific binding sites, modulating the activity of the target. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Spiro[piperidine-4,1’-pyrrolo[2,3-b]pyridine]: Similar structure but lacks the methyl group.

    Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine-2’(1’H)-one]: Similar structure but different substitution pattern.

Uniqueness

1’-methylspiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’h)-one is unique due to the presence of the methyl group at the spiro junction, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

1'-methylspiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-2'-one

InChI

InChI=1S/C12H15N3O/c1-15-10-9(3-2-6-14-10)12(11(15)16)4-7-13-8-5-12/h2-3,6,13H,4-5,7-8H2,1H3

InChI Key

PTFZMTIQSAEYBM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)C3(C1=O)CCNCC3

Origin of Product

United States

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